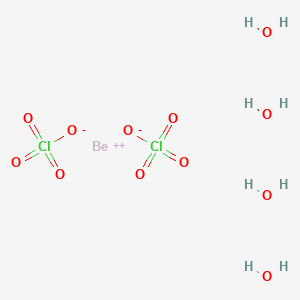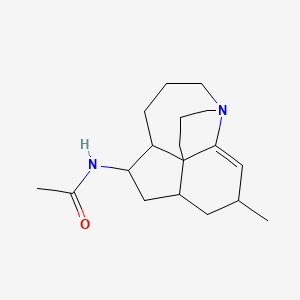
1,1,1,3,3,3-Hexafluoro-2-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethylphosphanyl)propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,3,3,3-Hexafluoro-2-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethylphosphanyl)propan-2-OL is a fluorinated compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which contribute to its high stability and reactivity. It is commonly used in various scientific research applications due to its ability to facilitate specific chemical reactions.
Métodos De Preparación
The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethylphosphanyl)propan-2-OL involves several steps. One common method includes the reaction of hydrogen fluoride with isopropanol, resulting in the formation of hexafluoroisopropanol . Industrial production methods often involve the use of specialized equipment to handle the highly reactive fluorine-containing reagents and ensure the purity of the final product.
Análisis De Reacciones Químicas
1,1,1,3,3,3-Hexafluoro-2-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethylphosphanyl)propan-2-OL undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using hydrogen peroxide, resulting in the formation of epoxides.
Substitution: It can participate in Friedel–Crafts-type reactions, facilitated by its high ionizing power.
Cycloaddition: The compound enhances the efficiency of rhodium (I)-catalyzed [4+2] intramolecular cycloaddition reactions.
Common reagents used in these reactions include hydrogen peroxide, rhodium catalysts, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1,1,3,3,3-Hexafluoro-2-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethylphosphanyl)propan-2-OL is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used as a solvent in peptide chemistry and facilitates various organic reactions.
Biology: The compound is used to denature proteins and stabilize specific protein conformations.
Medicine: It is involved in the synthesis of pharmaceuticals and other biologically active compounds.
Mecanismo De Acción
The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethylphosphanyl)propan-2-OL involves its ability to act as a polar solvent with high ionizing power. This property allows it to facilitate various chemical reactions by stabilizing transition states and intermediates. The compound’s molecular targets and pathways depend on the specific reactions and applications in which it is used.
Comparación Con Compuestos Similares
1,1,1,3,3,3-Hexafluoro-2-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethylphosphanyl)propan-2-OL can be compared with other fluorinated alcohols, such as:
1,1,1,3,3,3-Hexafluoro-2-propanol: This compound is also a fluorinated alcohol with similar properties and applications.
1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)-2-propanol: Another fluorinated alcohol with comparable reactivity and uses.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and stability, making it suitable for specialized applications in various fields.
Propiedades
Fórmula molecular |
C6H3F12O2P |
|---|---|
Peso molecular |
366.04 g/mol |
Nombre IUPAC |
1,1,1,3,3,3-hexafluoro-2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phosphanylpropan-2-ol |
InChI |
InChI=1S/C6H3F12O2P/c7-3(8,9)1(19,4(10,11)12)21-2(20,5(13,14)15)6(16,17)18/h19-21H |
Clave InChI |
MSHVGWVGGYOOMV-UHFFFAOYSA-N |
SMILES canónico |
C(C(F)(F)F)(C(F)(F)F)(O)PC(C(F)(F)F)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-[(4R,5R)-5-morpholin-4-yl-1-(4-nitrophenyl)-2-phenyl-4,5-dihydroimidazol-4-yl]morpholine](/img/structure/B13791048.png)


![2-Propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one](/img/structure/B13791080.png)


![1-O-[2-Hydroxy-3-[methyloleoylamino]propyl]-D-glucitol](/img/structure/B13791090.png)
